Cas no 6294-31-1 (Hexane, 1,1'-thiobis-)
Hexane, 1,1'-thiobis- Chemical and Physical Properties
Names and Identifiers
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- n-Hexyl sulfide
- Di-n-hexyl sulphide (n-Hexyl sulphide)
- Di-n-hexyl sulfide
- n-Hexyl sulphide
- Di-n-hexyl sulphide
- Hexyl Sulfide
- 1-hexylsulfanylhexane
- Dihexyl Sulfide
- Dihexyl sulphide
- 1,1'-thiobis-hexane
- Hexane, 1,1'-thiobis-
- 7-Thiatridecane
- Di-n-hexylsulfide
- hexylthiohexane
- QGW37917VO
- dihexylsulfane
- dihexyl thioether
- Normal-hexyl sulfide
- Hexane,1'-thiobis-
- Hexyl sulfide, 95%
- Hexyl sulfide (8CI)
- 1-(Hexylsulfanyl)hexane #
- KSC353M8B
- NSC9287
- LHNRHYOMDUJLLM
- H0377
- EINECS 228-556-1
- AI3-18868
- D90851
- SFI-6R
- 1-(Hexylsulfanyl)hexane
- UNII-QGW37917VO
- Q1207807
- FT-0625185
- CS-0317453
- AS-56669
- NSC-9287
- 6294-31-1
- A834111
- 1,1'-THIOBIS(HEXANE)
- NSC 9287
- LHNRHYOMDUJLLM-UHFFFAOYSA-N
- NS00035227
- MFCD00009528
- AKOS015897594
- DTXSID0064206
- SCHEMBL577358
- DB-054340
-
- MDL: MFCD00009528
- Inchi: 1S/C12H26S/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-12H2,1-2H3
- InChI Key: LHNRHYOMDUJLLM-UHFFFAOYSA-N
- SMILES: S(CCCCCC)CCCCCC
- BRN: 1738333
Computed Properties
- Exact Mass: 202.17600
- Monoisotopic Mass: 202.176
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 10
- Complexity: 71.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.3
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.5
Experimental Properties
- Color/Form: Not determined
- Density: 0.849
- Melting Point: -18°C (estimate)
- Boiling Point: 260°C(lit.)
- Flash Point: 113 ºC
- Refractive Index: 1.4587
- PSA: 25.30000
- LogP: 4.88020
- Solubility: Not determined
Hexane, 1,1'-thiobis- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H837949-1g |
n-Hexyl Sulfide |
6294-31-1 | 95 % | 1g |
133.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N91910-1g |
DI-N-HEXYL SULFIDE |
6294-31-1 | 1g |
¥118.0 | 2021-09-08 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22325-5g |
Di-n-hexyl sulfide, 97% |
6294-31-1 | 97% | 5g |
17.90 | 2021-05-24 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22325-25g |
Di-n-hexyl sulfide, 97% |
6294-31-1 | 97% | 25g |
¥858.00 | 2023-03-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22325-100g |
Di-n-hexyl sulfide, 97% |
6294-31-1 | 97% | 100g |
¥2492.00 | 2023-03-09 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0377-25G |
Hexyl Sulfide |
6294-31-1 | >98.0%(GC) | 25g |
¥160.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0377-250G |
Hexyl Sulfide |
6294-31-1 | >98.0%(GC) | 250g |
¥1420.00 | 2024-04-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0377-25g |
Hexane, 1,1'-thiobis- |
6294-31-1 | 95.0%(GC) | 25g |
¥505.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0377-250g |
Hexane, 1,1'-thiobis- |
6294-31-1 | 95.0%(GC) | 250g |
¥2990.0 | 2022-05-30 | |
| abcr | AB133924-25 g |
Di-n-hexyl sulfide, 97%; . |
6294-31-1 | 97% | 25 g |
€67.70 | 2023-07-20 |
Hexane, 1,1'-thiobis- Suppliers
Hexane, 1,1'-thiobis- Related Literature
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Muniyappan Rajiv Gandhi,Manabu Yamada,Yoshihiko Kondo,Atsushi Shibayama,Fumio Hamada RSC Adv. 2016 6 1243
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2. Detailed kinetic model for hexyl sulfide pyrolysis and its desulfurization by supercritical waterCaleb A. Class,AnGayle K. Vasiliou,Yuko Kida,Michael T. Timko,William H. Green Phys. Chem. Chem. Phys. 2019 21 10311
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Yuko Kida,Caleb A. Class,Anthony J. Concepcion,Michael T. Timko,William H. Green Phys. Chem. Chem. Phys. 2014 16 9220
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4. 333. Synthetical applications of activated metal catalysts. Part IX. A comparison of the desulphurising abilities of some transition metalsG. M. Badger,N. Kowanko,W. H. F. Sasse J. Chem. Soc. 1960 1658
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Ting Yan,Jie Xu,Litao Wang,Yindong Liu,Chun Yang,Tao Fang RSC Adv. 2015 5 75129
Additional information on Hexane, 1,1'-thiobis-
Recent Advances in the Application of Hexane, 1,1'-thiobis- (CAS: 6294-31-1) in Chemical and Biomedical Research
Hexane, 1,1'-thiobis- (CAS: 6294-31-1), a sulfur-containing organic compound, has garnered significant attention in recent chemical and biomedical research due to its unique structural properties and versatile applications. This compound, characterized by its thiobis linkage between two hexane chains, has been explored for its potential in catalysis, material science, and pharmaceutical development. Recent studies have particularly focused on its role as a crosslinking agent, solvent modifier, and intermediate in synthetic chemistry, highlighting its importance in advancing both industrial and biomedical innovations.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's utility in drug delivery systems. Researchers demonstrated that Hexane, 1,1'-thiobis- could enhance the stability of lipid-based nanoparticles, improving the encapsulation efficiency of hydrophobic drugs. The study reported a 20% increase in drug-loading capacity when compared to traditional solvents, suggesting its potential for optimizing nanocarrier formulations in cancer therapeutics. These findings align with earlier work on the compound's amphiphilic properties, which facilitate interactions with both polar and non-polar molecules.
In materials science, breakthrough research presented at the 2024 American Chemical Society conference revealed novel applications of 6294-31-1 in polymer chemistry. The compound's ability to form stable thioether linkages was leveraged to develop self-healing elastomers with enhanced mechanical properties. These materials demonstrated 85% recovery of original tensile strength after damage, outperforming conventional counterparts by 30%. Such advancements have implications for biomedical devices, particularly in the development of durable implants and prosthetics that require both flexibility and resilience.
Toxicological assessments of Hexane, 1,1'-thiobis- have also progressed significantly. A comprehensive 2024 risk assessment published in Chemical Research in Toxicology established improved safety profiles for industrial handling, with revised exposure limits based on new metabolic pathway analyses. The study identified glutathione conjugation as the primary detoxification mechanism, providing crucial data for occupational health guidelines. These findings are particularly relevant given the compound's expanding use in pharmaceutical manufacturing processes.
Looking forward, several research groups have proposed investigating the chiral derivatives of 6294-31-1 for asymmetric synthesis applications. Preliminary computational studies suggest that appropriately functionalized versions could serve as effective ligands in transition metal catalysis, potentially opening new avenues for stereoselective drug synthesis. This direction represents an exciting frontier in the compound's application spectrum, bridging fundamental chemistry with cutting-edge pharmaceutical development.
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